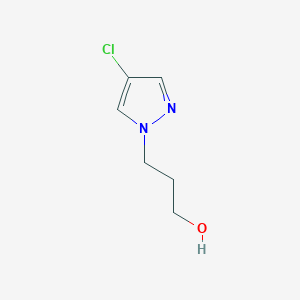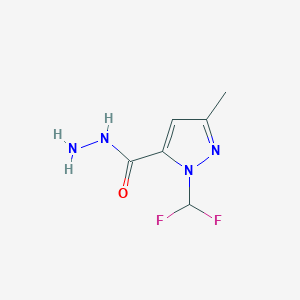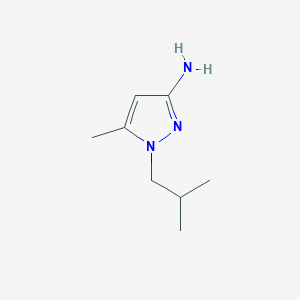
2-(3-Methyl-1H-pyrazol-1-YL)aniline
Vue d'ensemble
Description
“2-(3-Methyl-1H-pyrazol-1-YL)aniline” is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 . It is also known by its CAS number 1006467-16-8 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3/c1-8-6-7-13 (12-8)10-5-3-2-4-9 (10)11/h2-7H,11H2,1H3 . This indicates the presence of a methyl group (CH3) attached to a pyrazol ring, which is further attached to an aniline group.Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 319.1±17.0 °C, and its density is predicted to be 1.17±0.1 g/cm3 . The pKa value is predicted to be 2.00±0.10 .Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been known to target various enzymes and receptors . For instance, compounds with a pyrazole core have been shown to have antitubercular activity against Mycobacterium tuberculosis strain .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Similar compounds have shown potent antileishmanial activity, with one compound displaying superior antipromastigote activity .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Methyl-1H-pyrazol-1-YL)aniline in lab experiments include its ease of synthesis, high yield, and potent biological activity. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are various future directions that can be explored for 2-(3-Methyl-1H-pyrazol-1-YL)aniline. One of the significant areas of research is the development of novel derivatives with enhanced biological activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various scientific research fields.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. Its ease of synthesis, high yield, and potent biological activity make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Applications De Recherche Scientifique
2-(3-Methyl-1H-pyrazol-1-YL)aniline has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent anti-inflammatory and anti-cancer properties. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Safety and Hazards
The safety information available indicates that “2-(3-Methyl-1H-pyrazol-1-YL)aniline” may pose certain hazards. The GHS07 pictogram is associated with it, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(3-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXYOEUQPRCCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)


![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)

![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373445.png)